N-Methylethylenediamine

Protonation equilibria Coordination chemistry Thermodynamics

N-Methylethylenediamine (CAS 109-81-9), systematically N-methyl-1,2-ethanediamine, features both a primary and a secondary amine for regiospecific reactivity unattainable with symmetrical diamines like ethylenediamine. This property enables orthogonal protection strategies and unique bidentate metal coordination, making it essential for synthesizing chiral polydentate ligands, pharmaceutical intermediates, and N-methylpiperazine via a safer hydrogenation route. Choosing this compound provides exclusive access to its reaction selectivity, facilitating chemical innovation and process efficiency.

Molecular Formula C3H10N2
Molecular Weight 74.13 g/mol
CAS No. 109-81-9
Cat. No. B085481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylethylenediamine
CAS109-81-9
Molecular FormulaC3H10N2
Molecular Weight74.13 g/mol
Structural Identifiers
SMILESCNCCN
InChIInChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3
InChIKeyKFIGICHILYTCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylethylenediamine (CAS 109-81-9): Technical Profile and Procurement-Relevant Specifications


N-Methylethylenediamine (CAS 109-81-9), systematically N-methyl-1,2-ethanediamine (C₃H₁₀N₂, MW 74.12), is an unsymmetrical aliphatic diamine possessing both a primary amine (-NH₂) and a secondary methylamine (-NHCH₃) functionality [1]. It is a colorless liquid at room temperature with a boiling point of 114–117 °C and a density of 0.84–0.85 g/mL at 20 °C . As a member of the methyl-substituted ethylenediamine family, it serves as a versatile building block in coordination chemistry, asymmetric catalysis, and pharmaceutical intermediate synthesis, distinguished from its symmetrical analogs by its regiospecific reactivity and altered steric/electronic profile [1].

Why N-Methylethylenediamine Cannot Be Replaced by Generic Diamines in Critical Applications


Generic substitution of N-methylethylenediamine with unsubstituted ethylenediamine (en) or symmetrically methylated analogs (e.g., N,N-dimethylethylenediamine, dmen) is not scientifically valid. The single N-methyl substituent alters protonation thermodynamics—specifically reducing the first protonation log K by approximately 0.5 units compared to en [1]—and fundamentally changes coordination geometry: whereas Cu–en complexes adopt a hydrogen-bond-stabilized monodentate structure, Cu–meen complexes form bidentate cyclic structures [2]. Furthermore, regiospecific monoprotection at the primary amine, achievable with ethyl trifluoroacetate, is unique to this unsymmetrical diamine [3], enabling orthogonal functionalization strategies that symmetrical diamines cannot support.

Quantitative Differentiation: N-Methylethylenediamine vs. Ethylenediamine and Methyl-Substituted Analogs


Protonation Thermodynamics: Stepwise log K₁ Reduction of 0.53 vs. Ethylenediamine

N-Methylethylenediamine exhibits altered protonation thermodynamics relative to ethylenediamine (en) due to the electron-donating inductive effect and steric influence of the N-methyl group. The first protonation constant (log K₁) is reduced, while the second protonation constant (log K₂) shows a more pronounced decrease, reflecting the destabilization of the diprotonated species [1].

Protonation equilibria Coordination chemistry Thermodynamics

Coordination Mode Switch: Bidentate Cyclic Binding vs. Monodentate in Copper(I) Complexes

In gas-phase copper(I) complexes, the coordination geometry is fundamentally altered by N-methyl substitution. The Cu–en complex adopts a hydrogen-bond-stabilized monodentate structure, whereas Cu–meen (N-methylethylenediamine) forms a bidentate cyclic structure. This structural divergence is driven by competition between copper coordination and intramolecular hydrogen bonding [1].

Coordination chemistry Spectroscopy Ab initio calculations

Cytostatic Activity Modulation: Stepwise Decrease with Methyl Substitution in Platinum(II) Complexes

In [Pt(diamine)Cl₂] complexes, increased N-methyl substitution progressively reduces cytostatic activity as measured by root growth inhibition. Complexes containing N-methylethylenediamine (men) exhibit intermediate activity between the more active ethylenediamine (en) complex and the less active N,N-dimethylethylenediamine (N,N-dmen) complex [1].

Cytostatic activity Platinum complexes Structure-activity relationship

Synthetic Conversion Efficiency: 96.45% Conversion to N-Methylpiperazine Under Optimized Conditions

N-Methylethylenediamine serves as a direct precursor to N-methylpiperazine, an important pharmaceutical intermediate. Under optimized catalytic hydrogenation conditions with dimethyl oxalate and Raney nickel, N-methylethylenediamine achieves 96.45% conversion to N-methylpiperazine [1].

Pharmaceutical synthesis Heterocycle formation Process chemistry

High-Value Application Scenarios for N-Methylethylenediamine (CAS 109-81-9)


Asymmetric Ligand Design in Coordination Chemistry and Catalysis

The unsymmetrical nature of N-methylethylenediamine—combining a primary amine with a secondary N-methylamine—enables regiospecific derivatization and controlled metal coordination geometries not achievable with symmetrical diamines. This property is exploited in the synthesis of polydentate N-methylethylenediamine-bridged tris(phenolato) ligands, which form rare-earth metal complexes that catalyze CO₂ cycloaddition to epoxides under ambient conditions (room temperature, 1 bar CO₂, 49–99% yield) [1].

Regiospecific Monoprotection for Orthogonal Synthetic Strategies

N-Methylethylenediamine undergoes chemoselective reaction at the primary amine with ethyl trifluoroacetate, yielding monoprotected N-(2-trifluoroacetamidoethyl)-N-methylamine. This regiospecificity—which arises from the differential nucleophilicity and steric accessibility of the primary vs. secondary amine—enables orthogonal protection/deprotection sequences that are impossible with symmetrical diamines like ethylenediamine or N,N'-dimethylethylenediamine [2].

Pharmaceutical Intermediate for N-Methylpiperazine Synthesis

N-Methylethylenediamine is a direct and efficient precursor to N-methylpiperazine, achieving 96.45% conversion under catalytic hydrogenation with dimethyl oxalate and Raney nickel [3]. This route circumvents the use of diethanolamine, a hazardous raw material associated with respiratory irritation and environmental concerns, thereby offering a safer and more sustainable manufacturing pathway for this key pharmaceutical building block.

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